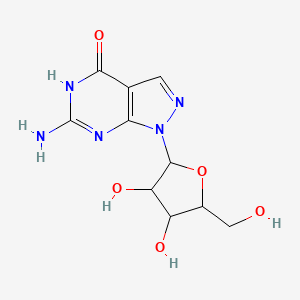
2,3-Dihydro-6-methyl-1,4-naphthalenedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-6-methyl-1,4-naphthalenedione is a chemical compound with the molecular formula C11H10O2. It is a derivative of naphthoquinone, characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring. This compound is known for its biological activities and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-6-methyl-1,4-naphthalenedione typically involves the reduction of 6-methyl-1,4-naphthoquinone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalytic hydrogenation with palladium on carbon (Pd/C) as a catalyst can be employed for efficient production .
化学反应分析
Types of Reactions
2,3-Dihydro-6-methyl-1,4-naphthalenedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to 6-methyl-1,4-naphthoquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of 2,3-dihydro-6-methyl-1,4-naphthalenediol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-methyl-1,4-naphthoquinone.
Reduction: 2,3-dihydro-6-methyl-1,4-naphthalenediol.
Substitution: Various substituted naphthalenedione derivatives.
科学研究应用
2,3-Dihydro-6-methyl-1,4-naphthalenedione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other naphthoquinone derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activities and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
作用机制
The biological activity of 2,3-Dihydro-6-methyl-1,4-naphthalenedione is primarily due to its redox properties. It can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is similar to that of other naphthoquinones, which act as oxidizing or dehydrogenation agents. The compound can target various cellular pathways, including those involved in oxidative stress and apoptosis .
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
2,3-Dimethyl-1,4-naphthoquinone: A derivative with additional methyl groups.
5,8-Dihydroxy-1,4-naphthoquinone: A hydroxylated derivative with enhanced biological activity
Uniqueness
2,3-Dihydro-6-methyl-1,4-naphthalenedione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
6-methyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H10O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-3,6H,4-5H2,1H3 |
InChI 键 |
JJZBFBJMFWBKML-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![D-Glucose, 5,6-O-(1-methylethylidene)-1-C-(4-methyl-1-piperazinyl)-5-C-[(phenylmethoxy)methyl]-2,3,4-tris-O-(phenylmethyl)-](/img/structure/B12097139.png)



![(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097162.png)


![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)



